Sardomozide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oncology

Sardomozide has been primarily investigated for its potential in treating various malignancies:

- Non-Hodgkin's Lymphoma : this compound was evaluated in a Phase II clinical trial as a monotherapy for patients with refractory or relapsed non-Hodgkin's lymphoma. The study involved administering 100 mg/m² intravenously over five days every three weeks for up to eight cycles. However, the results indicated limited efficacy, leading to the discontinuation of further development in this area .

- Neuroblastoma : Recent studies have highlighted the use of this compound in combination therapies targeting neuroblastoma, particularly MYC-driven tumors. Research demonstrated that combining this compound with other agents like DFMO (difluoromethylornithine) and celecoxib significantly inhibited tumor initiation and regressed established tumors in preclinical models .

Polyamine Antagonist Regimens

This compound is part of broader therapeutic strategies involving polyamine antagonists. These regimens have shown promise in treating tumors with high-risk genetic lesions, such as MYCN amplification and TP53 mutations. The combination of this compound with other drugs has been suggested to enhance therapeutic outcomes against multidrug-resistant tumors .

Table 1: Summary of Clinical Trials Involving this compound

| Trial Phase | Indication | Combination Therapies | Outcome |

|---|---|---|---|

| Phase II | Non-Hodgkin's Lymphoma | Monotherapy | Limited efficacy; development discontinued |

| Preclinical | Neuroblastoma | DFMO, Celecoxib | Significant tumor regression observed |

| Preclinical | MYC-driven tumors | Various chemotherapy regimens | Enhanced antitumor activity reported |

Preclinical Studies

In vitro and in vivo studies have consistently shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicated that this compound effectively inhibited neuroblastoma cell growth by targeting polyamine synthesis pathways .

Moreover, studies involving animal models have provided insights into the compound's potential to block tumor initiation and progression when used alongside established chemotherapeutic agents .

Mecanismo De Acción

La sal de amonio de ADU-S100 activa la vía STING al unirse al receptor STING en el retículo endoplásmico. Esta unión desencadena una cascada de eventos, incluida la reclutamiento de TBK1 e IRF3, lo que lleva a la producción de interferones de tipo I y otras citoquinas . Estas citoquinas inducen una respuesta inmune mediada por células T específica de antígeno robusta y duradera contra las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Sardomozide interacts with the enzyme SAMDC, inhibiting its activity . SAMDC is a crucial enzyme in the polyamine biosynthesis pathway, catalyzing the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine, a key intermediate in the synthesis of polyamines . By inhibiting SAMDC, this compound can potentially disrupt the production of polyamines, affecting various biochemical reactions within the cell .

Cellular Effects

This compound’s inhibition of SAMDC can have profound effects on cellular processes. Polyamines are involved in a variety of cellular functions, including DNA stabilization, gene expression, and cell proliferation . By inhibiting polyamine synthesis, this compound can potentially influence these processes. For example, it has been observed that treatment with this compound can reduce intracellular SAMDC activity to 10% of control, indicating a significant impact on cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with SAMDC. It binds to the enzyme, inhibiting its activity and thereby disrupting the synthesis of polyamines . This can lead to changes in gene expression, as polyamines are known to influence the transcription and translation of certain genes . Furthermore, the disruption of polyamine synthesis can affect cellular signaling pathways and metabolic processes, given the role of polyamines in these areas .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, following treatment for 48 hours with this compound, intracellular SAMDC activity is reduced to 10% of control This suggests that the compound has a lasting effect on cellular function

Metabolic Pathways

This compound is involved in the polyamine biosynthesis pathway by inhibiting the enzyme SAMDC . This can potentially affect metabolic flux and metabolite levels within the cell. Detailed information on the specific metabolic pathways that this compound interacts with, including any enzymes or cofactors, is currently limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La sal de amonio de ADU-S100 se sintetiza a través de una serie de reacciones químicas que involucran la formación de dinucleótidos cíclicos. La preparación implica el uso de análogos bisfosforotioato de monofosfato cíclico de adenosina (c-di-AMP), que luego se modifican para mejorar su estabilidad y actividad biológica .

Métodos de producción industrial: En entornos industriales, la sal de amonio de ADU-S100 a menudo se prepara utilizando sistemas de administración liposomal para mejorar su estabilidad y eficacia. El compuesto se incorpora en liposomas catiónicos, que lo protegen de la degradación y mejoran su administración a las células diana .

Análisis De Reacciones Químicas

Tipos de reacciones: La sal de amonio de ADU-S100 principalmente sufre reacciones de activación dentro de la vía STING. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y condiciones comunes: La activación de la sal de amonio de ADU-S100 implica su reconocimiento por el receptor residente en el retículo endoplásmico STING, seguido del reclutamiento de la quinasa 1 de unión a TANK (TBK1) y el factor 3 de regulación de interferón (IRF3) .

Productos principales formados: Los productos principales formados a partir de la activación de la sal de amonio de ADU-S100 son interferones de tipo I y otras citoquinas, que juegan un papel crucial en la respuesta inmune contra las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares:

- Sal disódica de 2’3’-c-di-AM (PS)2 (Rp,Rp)

- Sal de amonio enantiómero de 2’3’-c-di-AM (PS)2 (Rp,Rp)

Unicidad: La sal de amonio de ADU-S100 es única debido a su mayor estabilidad y lipofilia en comparación con otros dinucleótidos cíclicos. Su capacidad para activar todos los alelos STING humanos y murinos conocidos lo convierte en un agonista STING potente y versátil . Además, su formulación en sistemas de administración liposomal mejora aún más su eficacia y estabilidad .

Actividad Biológica

Sardomozide, a compound recognized for its inhibitory effects on S-adenosylmethionine decarboxylase (SAMDC), plays a significant role in the metabolism of polyamines, which are essential for various cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a potent inhibitor of SAMDC, an enzyme critical in the polyamine biosynthesis pathway. By inhibiting SAMDC, this compound disrupts the conversion of S-adenosylmethionine (SAM) into methylthioadenosine (MTA) and carbon dioxide (CO2). This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular processes including DNA stabilization, cell growth, and proliferation. The resulting reduction in polyamines can trigger cell cycle arrest and apoptosis in cancer cells .

Inhibition of Polyamine Synthesis

This compound has demonstrated significant biological activity in various studies:

- IC50 Values : In rat liver assays, this compound exhibited an IC50 value of approximately 0.005 µM, indicating its high potency as an SAMDC inhibitor.

- Cellular Effects : The inhibition of SAMDC by this compound has been linked to alterations in protein translation mechanisms and gene expression modulation. Studies show that it can influence frameshifting efficiency in mRNA translation .

Case Studies and Clinical Trials

Several clinical studies have investigated the effects of this compound on cancer patients:

- Phase I Trials : Early phase I trials indicated that this compound was well-tolerated among patients with advanced solid tumors. The studies aimed to assess the maximum tolerated dose (MTD) and pharmacokinetics of the compound .

- Combination Therapies : Research has explored combining this compound with other therapeutic agents to enhance antitumor activity. For instance, a study examined the effects of combining this compound with cytarabine, revealing promising results in blocking neuroblastoma initiation .

Applications in Biomedical Research

This compound's role as a SAMDC inhibitor positions it as a potential therapeutic candidate for diseases characterized by dysregulated polyamine metabolism, particularly cancer. Its ability to modulate polyamine levels makes it relevant for:

- Cancer Therapy : Given its mechanism of action, this compound is being explored for its potential in treating various cancers where polyamine metabolism is altered.

- Photopharmacology : Recent advancements include the development of photoswitchable drugs using this compound as a model compound. This approach aims to create drugs with controllable activity profiles under specific light conditions.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition Potency | IC50 ~ 0.005 µM in rat liver assays |

| Cellular Impact | Induces cell cycle arrest and apoptosis in cancer cells |

| Clinical Trials | Well-tolerated in phase I trials; ongoing investigations |

| Combination Therapy | Enhanced effects when combined with cytarabine |

| Innovative Applications | Development of photoswitchable drugs |

Propiedades

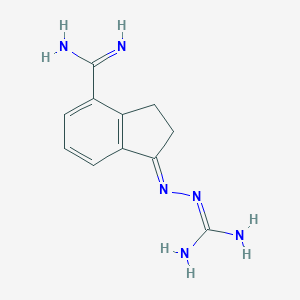

IUPAC Name |

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869976 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.